molecular formula C13H20N2O2S B14129132 tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate CAS No. 1240586-11-1

tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate

Cat. No.: B14129132
CAS No.: 1240586-11-1
M. Wt: 268.38 g/mol
InChI Key: NSUDSXYQBVEAOK-SNVBAGLBSA-N
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Description

Tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a thiophene group and a tert-butyl ester

Preparation Methods

The synthesis of tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate typically involves the reaction of thiophene-substituted piperazine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl (3R)-3-phenylpiperazine-1-carboxylate: This compound has a phenyl group instead of a thiophene group, which affects its electronic properties and reactivity.

    Tert-butyl (3R)-3-pyridylpiperazine-1-carboxylate: The presence of a pyridine ring introduces basicity and potential coordination sites for metal ions.

    Tert-butyl (3R)-3-furylpiperazine-1-carboxylate: The furan ring is less electron-rich than thiophene, leading to different reactivity patterns.

These comparisons highlight the unique properties of this compound, particularly its electronic and steric characteristics.

Properties

CAS No.

1240586-11-1

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-10(9-15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3/t10-/m1/s1

InChI Key

NSUDSXYQBVEAOK-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C2=CC=CS2

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CS2

Origin of Product

United States

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